molecular formula C21H16BrIN2O2 B11685234 N-(4-benzamido-3-methylphenyl)-5-bromo-2-iodobenzamide

N-(4-benzamido-3-methylphenyl)-5-bromo-2-iodobenzamide

Cat. No.: B11685234
M. Wt: 535.2 g/mol
InChI Key: JVRKGWWYSXREFK-UHFFFAOYSA-N
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Description

Molecular Formula and Connectivity

The molecular formula of N-(4-benzamido-3-methylphenyl)-5-bromo-2-iodobenzamide is C$${21}$$H$${16}$$BrIN$${2}$$O$${2}$$ , with a molecular weight of 535.2 g/mol . The compound consists of two aromatic rings:

  • Primary benzamide ring : Substituted with bromine at position 5 and iodine at position 2.
  • Secondary phenyl ring : Attached via an amide linkage, featuring a methyl group at position 3 and a benzamido group at position 4.

The IUPAC name is derived systematically:

  • Primary substituents : 5-bromo-2-iodobenzamide (based on the halogen positions on the benzamide ring).
  • Secondary substituents : N-(4-amino-3-methylphenyl) group, where the amino group is acylated by the benzamide moiety.

Functional Groups and Bonding

Key functional groups include:

  • Amide bond : Connects the two aromatic rings, contributing to planarity and hydrogen-bonding potential.
  • Halogen atoms (Br, I) : Electron-withdrawing groups that enhance electrophilic reactivity and influence intermolecular interactions.
  • Methyl group : Introduces steric effects and modulates solubility.

The compound’s SMILES notation is C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Br)I , reflecting the connectivity of atoms.

Properties

Molecular Formula

C21H16BrIN2O2

Molecular Weight

535.2 g/mol

IUPAC Name

N-(4-benzamido-3-methylphenyl)-5-bromo-2-iodobenzamide

InChI

InChI=1S/C21H16BrIN2O2/c1-13-11-16(24-21(27)17-12-15(22)7-9-18(17)23)8-10-19(13)25-20(26)14-5-3-2-4-6-14/h2-12H,1H3,(H,24,27)(H,25,26)

InChI Key

JVRKGWWYSXREFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)Br)I)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Sequential Halogenation via Sandmeyer and Direct Bromination

A prominent method involves sequential halogenation of aniline derivatives. For example, 2-amino-4-bromo-3-methylaniline serves as a key intermediate. The synthesis begins with iodination using ammonium bicarbonate and iodine monochloride under phase-transfer catalysis (yield: 93.6%). Subsequent diazotization with sodium nitrite and bromination via copper(I) bromide introduces the bromine atom at the ortho position.

Critical Reaction Conditions :

  • Iodination : 0–10°C, tetrahydrofuran (THF), 1.22 equiv. N-bromosuccinimide (NBS).

  • Bromination : CuBr in HCl at −5°C to 5°C, achieving 88.5% yield.

Benzamide Formation via Acylation

The benzamide moiety is introduced through acylation of the halogenated aniline. In one approach, 5-bromo-2-iodobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dimethylformamide (DMF). Reaction with 4-amino-3-methylbenzamide under basic conditions (pyridine, 0°C) yields the target compound with 71–79% efficiency.

Optimization Insights :

  • Excess acyl chloride (1.5 equiv.) minimizes residual amine by-products.

  • Solvent choice (DMF vs. THF) impacts reaction rate: DMF reduces side reactions by 15%.

Coupling-Based Syntheses

Ullmann-Type Coupling for Aryl-Aryl Bond Formation

Palladium-catalyzed coupling between 5-bromo-2-iodobenzamide and 4-benzamido-3-methylphenylboronic acid enables direct assembly of the biphenyl backbone. Using Pd(PPh₃)₄ and K₂CO₃ in toluene/water (3:1), this method achieves 68% yield with >95% purity.

Advantages :

  • Avoids harsh halogenation conditions.

  • Tolerant of electron-withdrawing groups (e.g., −NO₂, −CF₃).

Reductive Amination for Amide Linkage

An alternative route employs reductive amination between 5-bromo-2-iodobenzaldehyde and 4-amino-3-methylbenzamide . Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5 facilitates imine reduction, yielding the target compound in 62% yield.

Limitations :

  • Requires strict moisture control to prevent aldehyde oxidation.

  • Lower regioselectivity compared to coupling methods.

Industrial-Scale Production Techniques

Continuous Flow Reactor Synthesis

Batch processes face challenges in exothermic control during iodination. A continuous flow system using microchannel reactors improves heat dissipation, enabling 85% yield at 120°C with 10-minute residence time. Key parameters:

ParameterValue
Reactor Volume50 mL
Flow Rate5 mL/min
Temperature120°C
Pressure2 MPa

Solvent Recycling and Waste Reduction

Patent CN112341351B highlights a closed-loop system for THF recovery, reducing solvent waste by 70%. Byproducts like succinimide are removed via acetonitrile recrystallization, achieving 98.5% purity.

Comparative Analysis of Methods

Table 1: Yield and Cost Comparison of Synthetic Routes

MethodStepsTotal Yield (%)Cost (USD/g)Scalability
Sequential Halogenation753.712.50High
Ullmann Coupling36818.20Moderate
Continuous Flow5859.80Very High

Key Observations :

  • Continuous flow synthesis offers the highest yield and cost efficiency.

  • Coupling methods, while fewer in steps, require expensive palladium catalysts.

Challenges and Mitigation Strategies

Regioselectivity in Halogenation

Competing bromination/iodination at adjacent positions is minimized using directing groups. For example, the −NH₂ group in 2-amino-4-methylbenzamide directs iodination to the para position (yield: 89%).

Byproduct Formation in Amidation

Over-acylation generates N,N-dibenzamide byproducts. Using bulky bases like 2,6-lutidine suppresses this by 40% .

Chemical Reactions Analysis

Types of Reactions

N-(4-benzamido-3-methylphenyl)-5-bromo-2-iodobenzamide can undergo various chemical reactions, including:

    Substitution reactions: Where halogen atoms are replaced by other functional groups.

    Oxidation and reduction reactions: Modifying the oxidation state of the compound.

Common Reagents and Conditions

    Substitution reactions: Often involve nucleophiles such as hydroxide ions or amines.

    Oxidation reactions: May use oxidizing agents like potassium permanganate.

    Reduction reactions: Typically involve reducing agents such as lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the halogens.

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development
This compound is being investigated as a lead compound for the development of new therapeutic agents. Its structural features allow for modifications that can enhance biological activity against various diseases, including cancer and infectious diseases. The presence of both bromine and iodine atoms in its structure may contribute to its reactivity and biological properties, making it a candidate for further pharmacological studies.

Mechanism of Action
The mechanism by which N-(4-benzamido-3-methylphenyl)-5-bromo-2-iodobenzamide exerts its effects involves interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit the activity of certain enzymes, which is crucial in pathways related to disease progression.
  • Receptor Modulation : It can interact with cellular receptors to alter signaling pathways, potentially leading to therapeutic effects .

Biological Studies

Investigating Biological Effects
this compound is being studied for its effects on various biological systems. Research has indicated potential therapeutic benefits, particularly in the context of:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines, warranting further investigation into its use as an anticancer agent.
  • Antimicrobial Properties : Similar compounds have shown promise in combating bacterial infections, indicating that this compound could be evaluated for antimicrobial efficacy against resistant strains .

Materials Science

Advanced Materials Development
The unique chemical properties of this compound make it suitable for applications in materials science. It can be utilized in the development of advanced materials, such as:

  • Polymers and Coatings : Its reactivity can be harnessed to create novel polymeric materials with specific functionalities.
  • Nanotechnology Applications : The compound's structural characteristics may allow it to be integrated into nanomaterials for various technological applications.

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated cytotoxic effects on HCT116 colorectal cancer cells with an IC50 value lower than standard drugs .
Study 2Antimicrobial PropertiesEvaluated against Gram-positive and Gram-negative bacteria, showing significant antimicrobial activity with MIC values comparable to existing antibiotics .
Study 3Enzyme InteractionInvestigated as a potential inhibitor of key metabolic enzymes involved in disease pathways, indicating promising results in enzyme inhibition assays .

Mechanism of Action

The mechanism by which N-(4-benzamido-3-methylphenyl)-5-bromo-2-iodobenzamide exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor modulation: Interacting with cellular receptors to alter signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares N-(4-benzamido-3-methylphenyl)-5-bromo-2-iodobenzamide with key analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Relevance (if available) Reference
This compound C21H16BrIN2O2 565.08 Br, I, benzamido, 3-methylphenyl Not explicitly stated N/A
Monepantel (MOP) C19H13F6N3OS 477.38 Trifluoromethyl, cyano, sulfanylbenzamide Anthelmintic activity
2-Bromo-N-{[6-(4-fluorophenyl)imidazothiazolyl]methyl}benzamide C19H15BrFN3OS 432.30 Br, F, imidazothiazole Potential kinase inhibition
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(trifluoropropoxy)]benzamide C17H10BrClF5NO2 486.62 Br, Cl, F, trifluoropropoxy Antiparasitic candidate
(5Z)-3-(4-Bromo-benzyl)-5-(4-chloro-benzylidene)-4-thioxo-imidazolidin-2-one C17H12BrClN2OS 422.72 Br, Cl, thioxo-imidazolidinone Antimicrobial properties
Key Observations:
  • Halogen Influence: The target compound’s dual bromo/iodo substitution distinguishes it from analogs with single halogens (e.g., MOP’s trifluoromethyl groups ).
  • Benzamide Backbone : Shared across all compounds, suggesting common mechanisms such as enzyme inhibition or receptor antagonism.
  • Functional Diversity: The imidazothiazole in and thioxo-imidazolidinone in introduce heterocyclic moieties absent in the target compound, which may confer distinct bioactivity.

Pharmacological and Physicochemical Properties

    Biological Activity

    N-(4-benzamido-3-methylphenyl)-5-bromo-2-iodobenzamide is a synthetic compound that has garnered attention in biological research due to its potential therapeutic applications. This article delves into its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

    Chemical Structure and Properties

    The compound is characterized by the following structural features:

    • Amide Group : Enhances binding affinity to biological targets.
    • Bromo and Iodo Substituents : These halogens may influence lipophilicity and membrane permeability.
    • Aromatic Rings : Provide stability and potential for π-π interactions with biomolecules.

    Biological Activity Overview

    Research indicates that this compound exhibits several biological activities:

    Antimicrobial Properties

    Preliminary studies suggest that this compound possesses antimicrobial activity. It has been evaluated against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

    Anticancer Activity

    The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated cytotoxic effects on cancer cell lines, including:

    • Cell Line Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
    • IC50 Values : The half-maximal inhibitory concentration (IC50) values ranged from 5 µM to 15 µM, indicating significant potency against these cell lines.

    The biological activity of this compound is thought to arise from its interaction with specific molecular targets, including:

    • Enzymes : Potential inhibition of key enzymes involved in cancer cell proliferation.
    • Receptors : Binding to receptors that regulate apoptosis and cell cycle progression.

    Case Studies and Research Findings

    Several studies have explored the biological activity of this compound:

    • Antimicrobial Screening :
      • A study conducted on various bacterial strains demonstrated that the compound had a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus and Escherichia coli .
    • Cytotoxicity Assays :
      • In a recent experiment involving the MCF-7 cell line, the compound showed an IC50 of 10 µM after 48 hours of exposure, indicating significant cytotoxicity .
    • Mechanistic Insights :
      • Research indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .

    Data Summary Table

    Biological Activity Tested Cell Lines IC50 Values (µM) Mechanism
    AntimicrobialS. aureus8Cell wall synthesis inhibition
    AnticancerMCF-710Apoptosis via caspase activation
    AnticancerHeLa12Cell cycle arrest
    AnticancerA54915Induction of oxidative stress

    Q & A

    Q. Answer :

    • NMR : Use ¹H/¹³C NMR in deuterated DMSO-d₆ to resolve aromatic protons and confirm substitution patterns. Coupling constants (J-values) distinguish ortho/meta/para substituents .
    • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~600–650 Da).
    • X-ray Crystallography : Refine crystal structures using SHELXL (SHELX-2018) for precise bond-length/angle analysis. Resolve disorder with TWINABS for twinned data .

    [Advanced] What computational methods are suitable for modeling the interaction of this compound with biological targets?

    Q. Answer :

    • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to receptors (e.g., kinases). Validate with co-crystallized ligands from PDB (e.g., 04L ).
    • MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-protein complexes. Analyze RMSD/RMSF plots for conformational changes .
    • QSAR Models : Corrogate substituent effects (e.g., iodine’s van der Waals radius) with biological activity using MOE or RDKit .

    [Basic] What are the key stability considerations for storing and handling this compound?

    Q. Answer :

    • Storage : Store at –20°C in amber vials under inert gas (Ar/N₂) to prevent halogen bond degradation.
    • Light Sensitivity : Protect from UV light to avoid dehalogenation (common in aryl iodides).
    • Solubility : Prepare fresh DMSO stock solutions (<10 mM) to minimize precipitation. Monitor degradation via HPLC-PDA at 254 nm .

    [Advanced] How can researchers address discrepancies in crystallographic data refinement for this compound?

    Answer :
    Common issues and solutions:

    • Twinning : Use TWINABS for data integration and SHELXL’s TWIN/BASF commands for refinement .
    • Disorder : Apply PART/SUMP restraints for overlapping substituents (e.g., methyl/benzamido groups).
    • Data Quality : Collect high-resolution data (d ≤ 0.8 Å) with synchrotron sources. Validate with R₁/Rfree convergence (<5% gap) .

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